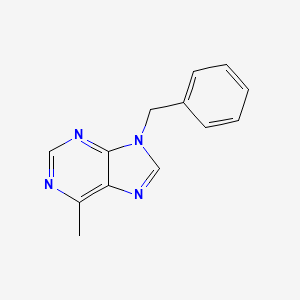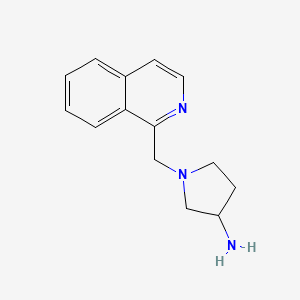
Methyl 7-nitro-1H-indazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ニトロ-1H-インダゾール-3-カルボン酸メチルは、インダゾールファミリーに属する有機化合物です。インダゾールは、ベンゼン環とピラゾール環が縮合したヘテロ環式化合物です。この化合物は、インダゾール環の7位にニトロ基、3位にカルボン酸エステル基が存在することを特徴としています。その独特の化学的特性により、さまざまな科学研究において利用されています。
合成方法
合成経路と反応条件
7-ニトロ-1H-インダゾール-3-カルボン酸メチルの合成は、通常、1H-インダゾール-3-カルボン酸メチルのニトロ化を伴います。ニトロ化プロセスは、濃硫酸と硝酸の混合物を使用して行うことができます。反応は通常、副生成物の生成を制御するために低温で行われます。
ニトロ化反応:
工業生産方法
7-ニトロ-1H-インダゾール-3-カルボン酸メチルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業グレードの反応物と最適化された反応条件の使用が含まれ、高収率と高純度が保証されます。反応混合物は通常、水でクエンチされ、生成物はろ過と再結晶によって単離されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-nitro-1H-indazole-3-carboxylate typically involves the nitration of Methyl 1H-indazole-3-carboxylate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually performed at low temperatures to control the formation of byproducts.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically quenched with water, and the product is isolated by filtration and recrystallization.
化学反応の分析
反応の種類
7-ニトロ-1H-インダゾール-3-カルボン酸メチルは、以下を含むさまざまな化学反応を起こします。
還元: ニトロ基は、触媒(例えば、炭素担持パラジウム)の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: ニトロ基は、求核性芳香族置換反応に関与し、他の求核剤と置換されます。
加水分解: エステル基は、酸性または塩基性条件下で対応するカルボン酸に加水分解されます。
一般的な試薬と条件
還元: 水素ガス、炭素担持パラジウム、エタノールを溶媒とする。
置換: アミンやチオールなどの求核剤、ジメチルホルムアミド(DMF)などの溶媒。
加水分解: 水酸化ナトリウム水溶液または塩酸、還流条件。
生成される主な生成物
還元: 7-アミノ-1H-インダゾール-3-カルボン酸メチル。
置換: 使用した求核剤に応じて、さまざまな置換インダゾール誘導体。
加水分解: 7-ニトロ-1H-インダゾール-3-カルボン酸。
科学研究への応用
7-ニトロ-1H-インダゾール-3-カルボン酸メチルは、以下を含むさまざまな科学研究において利用されています。
化学: より複雑なインダゾール誘導体の合成のためのビルディングブロックとして。
生物学: インダゾール化合物の生物活性に関する研究のためのプローブとして。
医学: 特定の酵素や受容体を標的とした医薬品の開発における潜在的な用途。
産業: 染料、顔料、その他の工業用化学品の合成に使用されます。
科学的研究の応用
Methyl 7-nitro-1H-indazole-3-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex indazole derivatives.
Biology: As a probe to study the biological activity of indazole compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
7-ニトロ-1H-インダゾール-3-カルボン酸メチルの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、細胞成分と相互作用する反応性中間体を形成するために還元されます。この化合物は、特定の酵素や受容体を阻害することもあり、生物学的効果をもたらします。関与する正確な分子経路は、特定の用途と標的に依存します。
類似の化合物との比較
類似の化合物
1H-インダゾール-3-カルボン酸メチル: 7位にニトロ基がありません。
7-ニトロ-1H-インダゾール: 3位にカルボン酸エステル基がありません。
5-ニトロ-1H-インダゾール-3-カルボン酸メチル: 7位ではなく5位にニトロ基があります。
独自性
7-ニトロ-1H-インダゾール-3-カルボン酸メチルは、7位にニトロ基、3位にカルボン酸エステル基が存在することによって特徴付けられます。これらの官能基の組み合わせは、独自の化学反応性と生物活性を付与し、さまざまな研究用途にとって貴重なものとなっています。
類似化合物との比較
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the nitro group at the 7th position.
7-nitro-1H-indazole: Lacks the carboxylate ester group at the 3rd position.
Methyl 5-nitro-1H-indazole-3-carboxylate: Nitro group at the 5th position instead of the 7th.
Uniqueness
Methyl 7-nitro-1H-indazole-3-carboxylate is unique due to the presence of both the nitro group at the 7th position and the carboxylate ester group at the 3rd position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
特性
IUPAC Name |
methyl 7-nitro-2H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-5-3-2-4-6(12(14)15)7(5)10-11-8/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCYIAYROIMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro-6-methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B11882781.png)



![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



